6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid
Description
6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid is a useful research compound. Its molecular formula is C16H15BrO7 and its molecular weight is 399.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-Bromo-2-naphthyl beta-D-glucuronide is β-glycosidases . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. They play a crucial role in a variety of biological processes, including the breakdown and synthesis of important biomolecules.
Mode of Action
6-Bromo-2-naphthyl beta-D-glucuronide interacts with its target, β-glycosidases, by serving as a substrate for these enzymes . The compound is recognized by the enzyme’s active site, leading to the hydrolysis of the glycosidic bond in the compound.
Biochemical Pathways
The hydrolysis of 6-Bromo-2-naphthyl beta-D-glucuronide by β-glycosidases is part of the broader glycoside hydrolase pathway . This pathway is responsible for the breakdown of glycosides, which are compounds formed from a simple sugar and another compound via a glycosidic bond. The hydrolysis of these bonds allows for the release of functional groups that can participate in further biochemical reactions.
Result of Action
When 6-Bromo-2-naphthyl beta-D-glucuronide is hydrolyzed by β-glycosidases, it forms an insoluble colored product . This property makes the compound useful in histochemical assays, where the colored product can be visualized to indicate the presence and activity of β-glycosidases.
Action Environment
The action of 6-Bromo-2-naphthyl beta-D-glucuronide is influenced by environmental factors such as pH and the presence of β-glycosidases . The compound’s efficacy and stability could be affected by these factors, as well as by interactions with other molecules in its environment.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid plays a crucial role in biochemical reactions as a substrate for beta-glycosidases. These enzymes hydrolyze the glycosidic bond in the compound, releasing 6-bromo-2-naphthol and glucuronic acid. The interaction between this compound and beta-glycosidases is highly specific, making it a valuable tool for detecting and quantifying enzyme activity in various biological samples .
Cellular Effects
This compound influences cellular processes by serving as a substrate for beta-glycosidases, which are involved in the degradation of glycosidic bonds in complex carbohydrates. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these enzymes. For instance, the hydrolysis of this compound can lead to changes in the levels of glucuronic acid, which is involved in detoxification processes and the regulation of cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with beta-glycosidases. Upon binding to the active site of the enzyme, the glycosidic bond is cleaved, resulting in the release of 6-bromo-2-naphthol and glucuronic acid. This enzymatic reaction is highly specific and efficient, allowing for precise measurement of beta-glycosidase activity. Additionally, the presence of the bromine atom in the naphthalene ring enhances the compound’s stability and reactivity, making it a reliable substrate for biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard storage conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that the enzymatic activity of beta-glycosidases on this compound remains consistent over time, making it a reliable substrate for prolonged experiments .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(6-bromonaphthalen-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO7/c17-9-3-1-8-6-10(4-2-7(8)5-9)23-16-13(20)11(18)12(19)14(24-16)15(21)22/h1-6,11-14,16,18-20H,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDGGWYIJKMLEO-JHZZJYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945398 | |
Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22720-35-0 | |
Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranosiduronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22720-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-naphthyl beta-D-glucopyranosiduronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022720350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromonaphthalen-2-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-naphthyl β-D-glucopyranosiduronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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